molecular formula C14H9FN4O4S B2683208 N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-88-5

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2683208
CAS No.: 851945-88-5
M. Wt: 348.31
InChI Key: HCKLWYDXKSWTRN-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Pyrimidine Ring: The thiazole intermediate is then reacted with a β-dicarbonyl compound in the presence of a base to form the thiazolopyrimidine core.

    Functional Group Introduction:

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(4-fluoro-3-aminophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-sulfonamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the specific combination of functional groups and the thiazolopyrimidine core. The presence of both fluoro and nitro groups on the phenyl ring, along with the carboxamide group, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O4S/c1-7-6-24-14-16-5-9(13(21)18(7)14)12(20)17-8-2-3-10(15)11(4-8)19(22)23/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKLWYDXKSWTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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